molecular formula C16H16F3N3O2 B3008804 o-Tolyl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396686-85-3

o-Tolyl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B3008804
CAS No.: 1396686-85-3
M. Wt: 339.318
InChI Key: AXBVYGCYUSXHBR-UHFFFAOYSA-N
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Description

The compound o-Tolyl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a piperidine-based methanone derivative featuring a 1,3,4-oxadiazole ring substituted with a trifluoromethyl (-CF₃) group at the 5-position. Its structure combines an o-tolyl (ortho-methylphenyl) group attached to the methanone moiety and a piperidine ring linked to the oxadiazole heterocycle.

Properties

IUPAC Name

(2-methylphenyl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c1-10-5-2-3-7-12(10)14(23)22-8-4-6-11(9-22)13-20-21-15(24-13)16(17,18)19/h2-3,5,7,11H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBVYGCYUSXHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Tolyl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include hydrazine derivatives, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

o-Tolyl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
This compound serves as a critical building block in the synthesis of more complex molecules. The presence of the oxadiazole ring and trifluoromethyl group allows for diverse chemical modifications, facilitating the development of novel materials and catalysts. For instance, researchers have utilized it in the synthesis of other oxadiazole derivatives that exhibit unique chemical properties beneficial for further applications.

Reactivity and Functionalization
o-Tolyl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions help in modifying functional groups to create derivatives with targeted properties. For example, oxidation can yield carboxylic acids or ketones, while reduction may lead to alcohols or amines.

Biological Research Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown that derivatives of oxadiazole compounds demonstrate significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that certain substituted oxadiazoles showed up to 96% growth inhibition in specific cancer types such as CNS and renal cancers .

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets like enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, which can modulate cellular signaling pathways and inhibit enzyme activity .

Medical Applications

Therapeutic Potential
Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its unique structure allows it to target specific molecular pathways involved in disease progression. Preliminary studies suggest its efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells .

Industrial Applications

Development of Advanced Materials
The unique chemical properties of this compound make it valuable in industrial applications, particularly in the formulation of advanced materials such as polymers and coatings. Its stability and reactivity allow for the creation of materials with desirable physical properties.

Mechanism of Action

The mechanism of action of o-Tolyl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring are key structural features that enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and molecular properties of the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Oxadiazole Type Oxadiazole Substituent Aryl Group in Methanone
Target Compound : o-Tolyl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone ~C₂₂H₂₀F₃N₃O₂ ~420 (estimated) 1,3,4-oxadiazole 5-(trifluoromethyl) o-Tolyl (ortho-methylphenyl)
3'-(5-Methyl-1,3,4-oxadiazol-2-yl)[1,1'-biphenyl]-3-ylmethanone C₂₁H₂₁N₃O₂ 347.4 1,3,4-oxadiazole 5-methyl Biphenyl-3-yl
(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone C₂₂H₂₂FN₃O₃ 395.4 1,3,4-oxadiazole 5-(4-fluorobenzyl) 4-Methoxyphenyl
Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone C₁₉H₂₂FN₃OS 359.5 1,3,4-thiadiazole 5-(2-fluorophenyl) Cyclopentyl
1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone C₂₃H₃₁N₃O₂S₂ 443.5 1,2,4-oxadiazole 3-(o-Tolyl) 3-(Trifluoromethyl)phenyl

Key Observations and Implications

Oxadiazole Core Modifications: The 1,3,4-oxadiazole ring in the target compound and analogues contrasts with the 1,2,4-oxadiazole isomer in and the 1,3,4-thiadiazole (sulfur-containing) in . The 1,3,4-oxadiazole offers greater metabolic stability compared to thiadiazoles, which may undergo faster degradation due to sulfur’s susceptibility to oxidation .

Aryl Group Influence: The o-tolyl group in the target introduces steric hindrance due to the ortho-methyl substituent, which may reduce solubility but enhance binding specificity in hydrophobic pockets of biological targets. In contrast, the 4-methoxyphenyl group in improves solubility via the electron-donating methoxy group but may reduce steric bulk .

Molecular Weight and Bioavailability :

  • The target compound’s higher estimated molecular weight (~420 g/mol) compared to (347.4 g/mol) and (359.5 g/mol) suggests reduced oral bioavailability, as per Lipinski’s "Rule of Five." However, the trifluoromethyl group may offset this by enhancing passive diffusion .

Functional Group Synergy :

  • The combination of piperidine and oxadiazole in all compounds suggests a common pharmacophore for targeting neurological or inflammatory pathways, as piperidine derivatives are frequently explored in CNS drug development .

Biological Activity

o-Tolyl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a trifluoromethyl group, an oxadiazole ring, and a piperidine moiety. The synthesis typically involves multiple steps starting from commercially available precursors, including the formation of the oxadiazole ring and the introduction of the trifluoromethyl group using various reagents and catalysts.

The biological activity of this compound is primarily attributed to its structural components. The trifluoromethyl group and the oxadiazole ring facilitate interactions with specific molecular targets in biological systems. These interactions can modulate enzyme activity and alter cellular signaling pathways, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting pathways related to cell survival and proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar oxadiazole derivatives. For instance, compounds with oxadiazole units have demonstrated significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values for these compounds often range in the micromolar concentrations, indicating their effectiveness .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound 5aMCF-722.68Apoptosis induction
Compound 5eMDA-MB-23125.71PARP1 inhibition
Reference Drug (Olaparib)MCF-10A57.3PARP1 inhibition

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against various pathogens. It was found to inhibit the growth of certain strains effectively, although specific IC50 values were not universally reported in available literature.

Case Studies

In a recent study focusing on the structure–activity relationship (SAR) of oxadiazole derivatives, researchers noted that modifications in the functional groups significantly impacted the biological activity. The presence of a trifluoromethyl group was particularly noted for enhancing cytotoxicity against cancer cell lines .

Comparison with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups that confer distinct chemical properties. Compared to other oxadiazole derivatives, it shows enhanced interaction capabilities with biological targets due to its piperidine moiety .

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